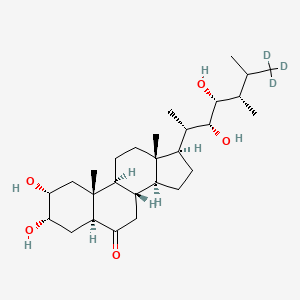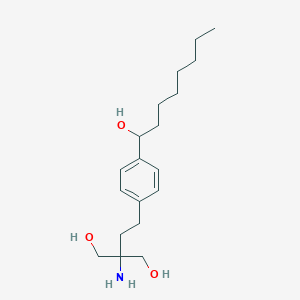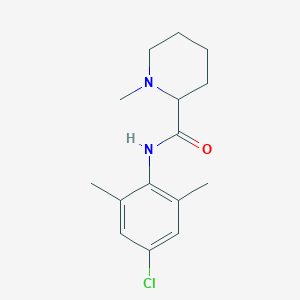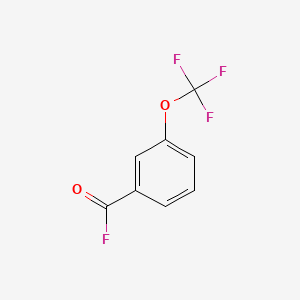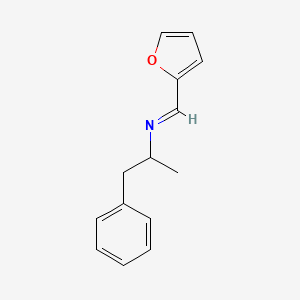
Amphetamine-N-(2-Furanylmethylene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amphetamine-N-(2-Furanylmethylene) is a synthetic compound with the molecular formula C14H15NO and a molecular weight of 213.275 g/mol . It is a derivative of amphetamine, a well-known central nervous system stimulant. This compound is characterized by the presence of a furanylmethylene group attached to the nitrogen atom of the amphetamine structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amphetamine-N-(2-Furanylmethylene) typically involves the reaction of amphetamine with furfural. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions. A catalyst, such as glacial acetic acid, is often added to facilitate the reaction . The reaction mixture is heated for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for Amphetamine-N-(2-Furanylmethylene) are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and yield improvement.
Analyse Des Réactions Chimiques
Types of Reactions
Amphetamine-N-(2-Furanylmethylene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furanylmethylene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanyl ketones, while reduction could produce furanyl alcohols.
Applications De Recherche Scientifique
Amphetamine-N-(2-Furanylmethylene) has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, although its use is limited due to regulatory restrictions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Amphetamine-N-(2-Furanylmethylene) involves its interaction with neurotransmitter systems in the brain. It primarily affects the release and reuptake of dopamine, norepinephrine, and serotonin. The compound binds to the dopamine transporter (DAT), vesicular monoamine transporter 2 (VMAT2), and other molecular targets, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparaison Avec Des Composés Similaires
Amphetamine-N-(2-Furanylmethylene) can be compared with other similar compounds, such as:
Amphetamine: The parent compound, known for its stimulant effects.
Methamphetamine: A more potent stimulant with a similar mechanism of action.
Methylphenidate: Used in the treatment of ADHD, with a different chemical structure but similar pharmacological effects.
Cathinone: A naturally occurring stimulant with a similar structure and effects
Conclusion
Amphetamine-N-(2-Furanylmethylene) is a compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. its use is limited by regulatory restrictions and potential safety concerns.
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
1-(furan-2-yl)-N-(1-phenylpropan-2-yl)methanimine |
InChI |
InChI=1S/C14H15NO/c1-12(10-13-6-3-2-4-7-13)15-11-14-8-5-9-16-14/h2-9,11-12H,10H2,1H3 |
Clé InChI |
SFJVXBULNQFKBT-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)N=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


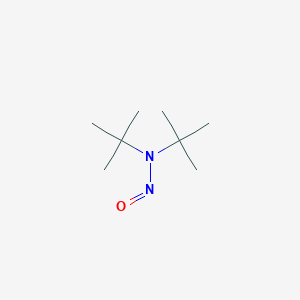
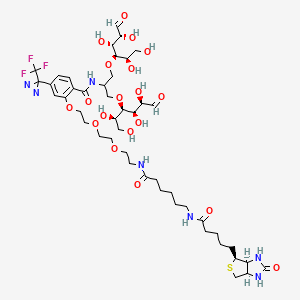
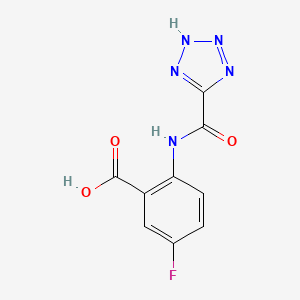
![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
![1-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13421981.png)


![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)
